molecular formula C24H21ClN2O5 B5192839 4-CHLORO-N-[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE

4-CHLORO-N-[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE

Cat. No.: B5192839
M. Wt: 452.9 g/mol
InChI Key: QUJGZCGDOHPKAB-UHFFFAOYSA-N
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Description

4-CHLORO-N-[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a chlorinated benzamide moiety, an ethoxyphenyl group, a dioxopyrrolidinyl ring, and a furan ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-CHLORO-N-[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the core benzamide structure, followed by the introduction of the ethoxyphenyl and furan groups through various coupling reactions. Common reagents used in these steps include chlorinating agents, ethoxyphenyl derivatives, and furan derivatives. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-CHLORO-N-[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzamide can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions may vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furanones, while substitution of the chlorine atom may result in various substituted benzamides.

Scientific Research Applications

4-CHLORO-N-[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and possible interactions with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-CHLORO-N-[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into specific binding sites, influencing biological pathways and exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-CHLORO-N-[1-(4-METHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE
  • 4-CHLORO-N-[1-(4-PHENOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE

Uniqueness

4-CHLORO-N-[1-(4-ETHOXYPHENYL)-2,5-DIOXOPYRROLIDIN-3-YL]-N-[(FURAN-2-YL)METHYL]BENZAMIDE is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. This compound’s specific combination of functional groups and structural features sets it apart from similar compounds, potentially offering distinct advantages in various applications.

Properties

IUPAC Name

4-chloro-N-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]-N-(furan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN2O5/c1-2-31-19-11-9-18(10-12-19)27-22(28)14-21(24(27)30)26(15-20-4-3-13-32-20)23(29)16-5-7-17(25)8-6-16/h3-13,21H,2,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUJGZCGDOHPKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(CC3=CC=CO3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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